molecular formula C17H18N4O2 B2670077 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide CAS No. 862810-58-0

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide

Cat. No.: B2670077
CAS No.: 862810-58-0
M. Wt: 310.357
InChI Key: GRAIFEBEUVOQFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide is a heterocyclic compound featuring an imidazo[1,2-a]pyrimidine core fused to a methoxyphenyl group, with a butanamide side chain.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-3-5-16(22)19-13-10-12(6-7-15(13)23-2)14-11-21-9-4-8-18-17(21)20-14/h4,6-11H,3,5H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAIFEBEUVOQFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the imidazo[1,2-a]pyrimidine core, which can be achieved through cyclization reactions involving appropriate precursors. For instance, a common method involves the condensation of 2-aminopyrimidine with an aldehyde or ketone under acidic or basic conditions to form the imidazo[1,2-a]pyrimidine scaffold .

Subsequent steps involve the functionalization of the imidazo[1,2-a]pyrimidine core. The methoxyphenyl group can be introduced via a palladium-catalyzed Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group reacts with a halogenated imidazo[1,2-a]pyrimidine intermediate . Finally, the butanamide moiety is attached through an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as the development of efficient purification processes to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced to its corresponding dihydro or tetrahydro derivatives using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the imidazo[1,2-a]pyrimidine ring would produce dihydro or tetrahydro derivatives.

Scientific Research Applications

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific biological context, but common targets include kinases, proteases, and other regulatory proteins .

Comparison with Similar Compounds

Imidazo-Fused Heterocycles Targeting Kinases

Compound A ():

  • Structure : 6-imidazo[1,2-b]pyridazine derivatives.
  • Target : Fyn kinase.
  • Activity : Designed to inhibit Fyn kinase, implicated in neurodegenerative and proliferative diseases.
  • However, the butanamide chain may confer distinct pharmacokinetic properties (e.g., solubility, metabolic stability) compared to pyridazine-based analogs .

Compound B ():

  • Structure : 2,6-difluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide.
  • Target : N-formyl peptide receptor 2 (GPCR).
  • Key Properties : Molecular weight = 380.355 g/mol, XlogP = 3.8, hydrogen bond acceptors = 6.

Butanamide Derivatives with Diverse Targets

Compound C ():

  • Structure : N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide.
  • Target : CTPS1 (cytidine triphosphate synthase 1).
  • Activity : Inhibits CTPS1 for treating proliferative diseases.
  • Comparison : The target compound lacks the chloropyridinyl and sulfonamido groups of Compound C, which are critical for CTPS1 binding. This highlights how substituent variations drastically alter target specificity .

Compound D ():

  • Structure : ortho-methoxy Butyryl fentanyl (N-(2-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide).
  • Activity : Opioid receptor agonist.
  • Comparison: Despite sharing a butanamide and methoxyphenyl moiety, the piperidinyl-phenethyl group in Compound D confers opioid activity, whereas the imidazo-pyrimidine core in the target compound likely directs it toward non-opioid targets (e.g., kinases or GPCRs) .

Stereochemical and Substitutent Effects

Compounds in :

  • Structures: Diastereomeric butanamides with tetrahydro-pyrimidinyl and dimethylphenoxy groups.
  • Key Feature: Stereochemistry (e.g., 2S,4S,5S vs. 2R,4R,5S) and bulky substituents (dimethylphenoxy) influence bioavailability and target engagement.
  • Comparison : The target compound’s simpler substituents (lacking stereocenters or bulky groups) may favor synthetic accessibility but reduce binding specificity compared to these derivatives .

Data Table: Structural and Pharmacological Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Target XlogP
Target Compound Imidazo[1,2-a]pyrimidine Methoxyphenyl, butanamide ~352 (estimated) Kinase/GPCR (inferred) ~3.2
Compound B () Imidazo[1,2-a]pyrimidine Methoxyphenyl, benzamide, difluoro 380.355 N-formyl peptide receptor 2 3.8
Compound C () Pyrimidine Chloropyridinyl, sulfonamido >450 (estimated) CTPS1 >4.0
Compound D () Piperidine Phenethyl, methoxyphenyl ~465 (estimated) Opioid receptors ~4.5

Key Research Findings

  • Imidazo Heterocycles : The imidazo[1,2-a]pyrimidine core is associated with kinase and GPCR modulation, as seen in Compounds B and A .
  • Amide Chain Effects : Butanamide derivatives (target compound, Compound C) exhibit varied target profiles compared to benzamide (Compound B) or piperidine-linked (Compound D) analogs.
  • Substituent Impact : Bulky or polar groups (e.g., sulfonamido in Compound C) enhance target specificity but may reduce bioavailability .

Biological Activity

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)butanamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly as a cyclooxygenase-2 (COX-2) inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O2C_{17}H_{18}N_{4}O_{2} with a molecular weight of 310.357 g/mol. The compound features an imidazo[1,2-a]pyrimidine moiety linked to a methoxy-substituted phenyl group and a butanamide component. This unique structural arrangement contributes to its biological activity.

PropertyValue
Molecular FormulaC17H18N4O2
Molecular Weight310.357 g/mol
CAS Number862810-58-0
SMILESCCCC(=O)Nc1cc(ccc1OC)-c1cn2cccnc2n1

Target Enzyme: COX-2

This compound primarily targets the COX-2 enzyme, which plays a crucial role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX-2 leads to reduced inflammation and pain.

Mode of Action

The compound binds to the active site of COX-2, effectively blocking its activity and decreasing prostaglandin synthesis. This inhibition is pivotal for its anti-inflammatory effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory : As a selective COX-2 inhibitor, it demonstrates potential in treating inflammatory conditions.
  • Anticancer : Preliminary studies suggest efficacy against various cancer cell lines, particularly breast cancer cells.

Structure-Activity Relationship (SAR)

SAR studies reveal that modifications in the chemical structure significantly influence biological activity. The presence of specific substituents on the imidazo[1,2-a]pyrimidine core enhances selectivity and potency against COX-2 compared to other similar compounds.

Study 1: Anti-inflammatory Activity

In a study evaluating the anti-inflammatory effects of various COX inhibitors, this compound exhibited significant inhibition of COX-2 activity in vitro. The compound demonstrated a dose-dependent reduction in prostaglandin E2 levels in cultured human synovial cells.

Study 2: Anticancer Potential

Another study investigated the anticancer properties of this compound against breast cancer cell lines. Results showed that treatment with this compound led to increased apoptosis and reduced cell proliferation compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.